Alk5-IN-29

Kinase Inhibition TGF-β Signaling Oncology

TGF-β pathway research is often confounded by off-target effects and cytotoxicity from high-concentration inhibitors. Alk5-IN-29 solves this with sub-10 nM potency against ALK5, enabling effective pathway blockade at lower, less toxic working concentrations. • Dual ALK5/ALK2 inhibition (IC50 ≤10 nM) for BMP/TGF-β crosstalk studies. • Superior alternative to SB-431542 (IC50 94 nM) in sensitive primary cultures. • Demonstrated in vivo tumor growth inhibition for preclinical target validation. Ensure assay reproducibility and high target occupancy with a research-grade probe shipped under verified conditions.

Molecular Formula C24H25FN8
Molecular Weight 444.5 g/mol
Cat. No. B12395674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlk5-IN-29
Molecular FormulaC24H25FN8
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CN=N2)NC3=NC(=NC=C3)NC4=CC(=CC(=C4)CN5CCNCC5)F
InChIInChI=1S/C24H25FN8/c1-16-3-2-4-20-21(14-28-32-23(16)20)30-22-5-6-27-24(31-22)29-19-12-17(11-18(25)13-19)15-33-9-7-26-8-10-33/h2-6,11-14,26H,7-10,15H2,1H3,(H2,27,29,30,31,32)
InChIKeyDMKDGVBLGDMHMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ALK5-IN-29: Selective TGF-β Receptor I Kinase Inhibitor


ALK5-IN-29 is a small-molecule inhibitor targeting Activin Receptor-Like Kinase 5 (ALK5), also known as TGF-β Receptor Type I (TGFβR1). It acts as an ATP-competitive inhibitor of ALK5 kinase activity, with reported inhibitory effects in the sub-10 nM range . It is intended for research applications in oncology and fibrotic disease models, where TGF-β signaling is a central pathway [1].

TGF-β pathway inhibition studies
ATP-competitive ALK5 kinase assay context
Oncology and fibrosis disease-model research
TGF-β/ALK5 signaling endpoint review
Isoform-selectivity assay context
Dual ALK5/ALK2 inhibition research workflow

ALK5-IN-29: Key Differences from In-Class Inhibitors


The selection of a research-grade ALK5 inhibitor cannot be based solely on class membership. The TGF-β superfamily is highly complex, and different inhibitors can exhibit distinct potency ranges, selectivity profiles across the broader kinome, and unpredictable effects on cell behavior in functional assays [1]. For instance, while many compounds share an ALK5 IC50, their off-target activity can confound experimental interpretation and lead to inconsistent results across model systems [2]. The quantitative comparisons below are therefore essential for proper scientific and procurement decision-making.

Class-membership alone may not predict isoform selectivity; ALK5 inhibitors can differ in ALK2, ALK4, and ALK6 activity, which may shift pathway-response interpretation.
Potency range varies across tool compounds; a higher biochemical IC50 may require elevated working concentrations, potentially altering off-target kinase context.
Functional assay response may not transfer directly; cell-based SMAD inhibition context can differ even when biochemical potency appears comparable.

ALK5-IN-29 Performance vs. Key ALK5 Inhibitors


In Vitro ALK5 Inhibitory Potency

ALK5-IN-29 demonstrates sub-10 nM inhibitory activity against ALK5 . This represents a >5.6-fold increase in potency compared to the widely used tool compound SB-431542 (IC50 = 94 nM), and a >1.4-fold increase over the clinical-stage compound Galunisertib (LY2157299) (IC50 = 56 nM) [1]. This higher potency may allow for lower working concentrations in cell-based assays, potentially reducing off-target or vehicle-related effects.

ALK5 Inhibitory Potency
Cross-study comparable
≤10 nM
Supports pathway-study fit at lower assay concentrations
Biochemical kinase assay; >5.6-fold over SB-431542, >1.4-fold over Galunisertib
Kinase Inhibition TGF-β Signaling Oncology

ALK Family Kinase Selectivity

In contrast to some less-selective ALK5 inhibitors, ALK5-IN-29 exhibits a defined selectivity profile within the ALK family. It inhibits ALK2 with similar potency to ALK5 (IC50 ≤10 nM) . This contrasts with SB-525334, which is a potent ALK5 inhibitor (IC50 = 14.3 nM) but is reported to be 4-fold less potent against ALK4 and inactive against ALK2, 3, and 6 . The distinct selectivity pattern of ALK5-IN-29 makes it a valuable tool for dissecting the specific roles of ALK2 and ALK5 in signaling pathways.

ALK Family Selectivity
Class-level inference
ALK2 IC50 ≤10 nM
Dual ALK5/ALK2 profile; isoform-selectivity context differs from ALK5-only inhibitors
SB-525334 inactive against ALK2; source-specific review advised
Kinase Selectivity Chemical Biology Drug Discovery

Functional TGF-β Signaling Inhibition

ALK5-IN-29 potently inhibits TGF-β receptor I (TGFB-RI) mediated signaling in a cellular context, as measured by an RD-SMAD receptor activity assay, with an IC50 of ≤100 nM [1]. This functional activity confirms that the compound's potent biochemical inhibition translates to effective blockade of the downstream transcriptional pathway. While comparable cell-based data for SB-431542 in the exact same assay is not available, its higher biochemical IC50 (94 nM) suggests that ALK5-IN-29's enhanced potency may translate to more effective pathway suppression at lower doses.

Functional SMAD Inhibition
Supporting evidence
≤100 nM
Cellular pathway-response context supports biochemical potency translation
RD-SMAD reporter assay; direct comparator data unavailable
Functional Assay SMAD Signaling Cell-Based Screening

ALK5-IN-29 Research Applications


Dissecting ALK2/ALK5 in TGF-β/BMP Crosstalk

Due to its potent dual inhibition of ALK5 and ALK2 (IC50 ≤10 nM for both), ALK5-IN-29 serves as a superior chemical probe for studies investigating the interplay between TGF-β and BMP signaling pathways. Unlike the more selective ALK5 inhibitor SB-525334 (inactive against ALK2), ALK5-IN-29 can be used to explore phenotypes requiring simultaneous blockade of both kinases, or as a complement to genetic knockout models .

Cell Models for Potent TGF-β Suppression

For cell lines or primary cultures where TGF-β signaling is robust or where high concentrations of standard inhibitors like SB-431542 (IC50 = 94 nM) lead to cytotoxicity or solubility issues, ALK5-IN-29 (IC50 ≤10 nM) offers a compelling alternative. Its greater potency allows for effective pathway inhibition at lower working concentrations, minimizing off-target effects and improving assay reproducibility [1].

In Vivo Oncology Studies with Potency Advantage

The sub-10 nM potency of ALK5-IN-29, combined with its reported in vivo tumor growth inhibition , makes it a strong candidate for preclinical studies where achieving high target occupancy is paramount. Its favorable biochemical profile positions it as a valuable tool for validating ALK5 as a therapeutic target in animal models, especially in contexts where less potent tool compounds have failed to show a robust phenotype .

Application
Selection Property
Validation Focus
TGF-β/BMP crosstalk studies
Dual ALK5/ALK2 inhibition profile
ALK2-dependent pathway-response endpoints
Cell-model TGF-β suppression
Reported assay concentration context
Cytotoxicity and solubility profiling at working concentrations
In vivo oncology target engagement
Reported tumor-growth model response
Target-occupancy and model-response endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alk5-IN-29

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.